

Technical Guide: Fmoc-Arg(Mts)-OH for Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-Arg(Mts)-OH*

Cat. No.: *B1587253*

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This technical guide provides an in-depth overview of **Fmoc-Arg(Mts)-OH**, a key building block in solid-phase peptide synthesis (SPPS). This document covers its chemical properties, supplier information, and detailed experimental protocols for its application in the synthesis of arginine-containing peptides.

Introduction to Fmoc-Arg(Mts)-OH

N α -Fmoc-N ω -(mesitylene-2-sulfonyl)-L-arginine, abbreviated as **Fmoc-Arg(Mts)-OH**, is a derivative of the amino acid arginine used in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino position provides temporary protection that is base-labile, forming the basis of the widely used Fmoc-SPPS strategy. The guanidino side chain of arginine is protected by the mesitylene-2-sulfonyl (Mts) group, a member of the arylsulfonyl family of protecting groups. The selection of an appropriate side-chain protecting group for arginine is critical to prevent side reactions during peptide synthesis.

The Mts group is known for its high acid lability, requiring strong acids like trifluoroacetic acid (TFA) for its removal, typically during the final cleavage step of the peptide from the solid support. Its cleavage kinetics are considered intermediate compared to other common arginine protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

Chemical and Physical Data

Quantitative data for **Fmoc-Arg(Mts)-OH** is summarized in the table below for easy reference.

Property	Value
CAS Number	88743-97-9[1]
Molecular Formula	C ₃₀ H ₃₄ N ₄ O ₆ S
Molecular Weight	578.7 g/mol [1]
Appearance	White to off-white powder
Purity (by HPLC)	Typically ≥98.0%

Supplier Information

Fmoc-Arg(Mts)-OH is commercially available from various suppliers. The following table provides a non-exhaustive list of potential vendors.

Supplier	Location	Purity	Notes
Biorunstar	-	≥98.00%	Offers custom peptides and other peptide synthesis reagents.[2]
Crysdot LLC	-	95+%	Provides amino acid derivatives.
GL Biochem (Shanghai) Ltd.	China	98.0%	Inquire for pricing and stocking period.
Nanjing Peptide Biotech Ltd.	China	98.0%	Inquire for pricing on various quantities.
Shanghai Jizhi Biochemical Technology Co., Ltd	China	96.0%	Provides pricing for 25g and 50g quantities.
Shanghai Nianxing Industrial Co., Ltd.	China	98.0%	Inquire for pricing.

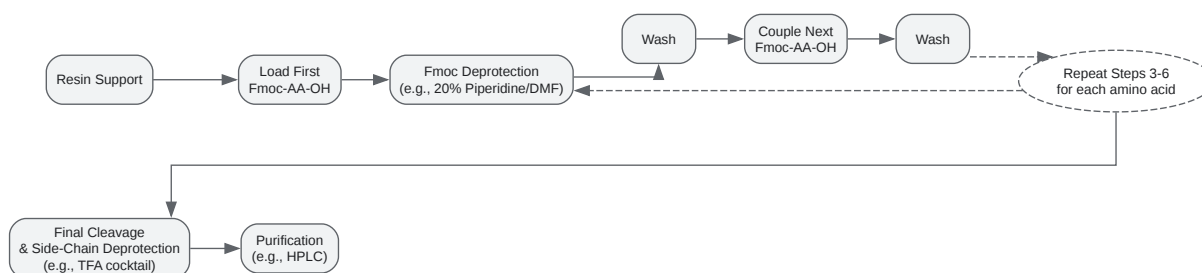
Experimental Protocols

The following sections detail the methodologies for the use of **Fmoc-Arg(Mts)-OH** in solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides using **Fmoc-Arg(Mts)-OH** follows the general principles of Fmoc-SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

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Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling of Fmoc-Arg(Mts)-OH

The coupling of **Fmoc-Arg(Mts)-OH** to the deprotected N-terminus of the growing peptide chain on the resin is a critical step. Standard coupling reagents used in Fmoc-SPPS are effective.

Materials:

- Fmoc-protected peptide-resin
- **Fmoc-Arg(Mts)-OH**
- Coupling reagent (e.g., HBTU, HATU, DIC)
- Base (e.g., DIPEA, NMM)
- Solvent (e.g., DMF, NMP)

Protocol:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
- **Activation:** In a separate vessel, dissolve **Fmoc-Arg(Mts)-OH** (typically 1.5-3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF. Add a base such as DIPEA.
- **Coupling:** Add the activated **Fmoc-Arg(Mts)-OH** solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
- **Washing:** After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- **Monitoring:** Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

Cleavage of the Mts Protecting Group and Peptide from Resin

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the Mts group from arginine. The Mts group is more acid-labile than the Tosyl (Tos) group but generally requires strong acidic conditions for complete removal.[3]

Cleavage Cocktail:

A common cleavage cocktail for peptides containing arginine protected with sulfonyl-based groups is a mixture of trifluoroacetic acid (TFA) and various scavengers. Scavengers are crucial to trap reactive carbocations generated during the cleavage process, which can otherwise lead to side reactions, particularly with sensitive residues like tryptophan and methionine.

Recommended Cleavage Cocktail (Reagent K):

- TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

Protocol:

- **Resin Preparation:** After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
- **Cleavage Reaction:** Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
- **Incubation:** Gently agitate the mixture at room temperature. The cleavage time for the Mts group can vary depending on the peptide sequence and the presence of other protecting groups. A typical cleavage time is 2-4 hours. For peptides with multiple Arg(Mts) residues, longer cleavage times may be necessary.
- **Peptide Precipitation:** Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
- **Isolation and Washing:** Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet several times with cold diethyl ether to remove scavengers and dissolved byproducts.
- **Drying:** Dry the crude peptide under vacuum.
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparison with Other Arginine Protecting Groups

The choice of the arginine protecting group can significantly impact the efficiency and outcome of a peptide synthesis. The Mts group is one of several sulfonyl-based protecting groups available for Fmoc-SPPS.

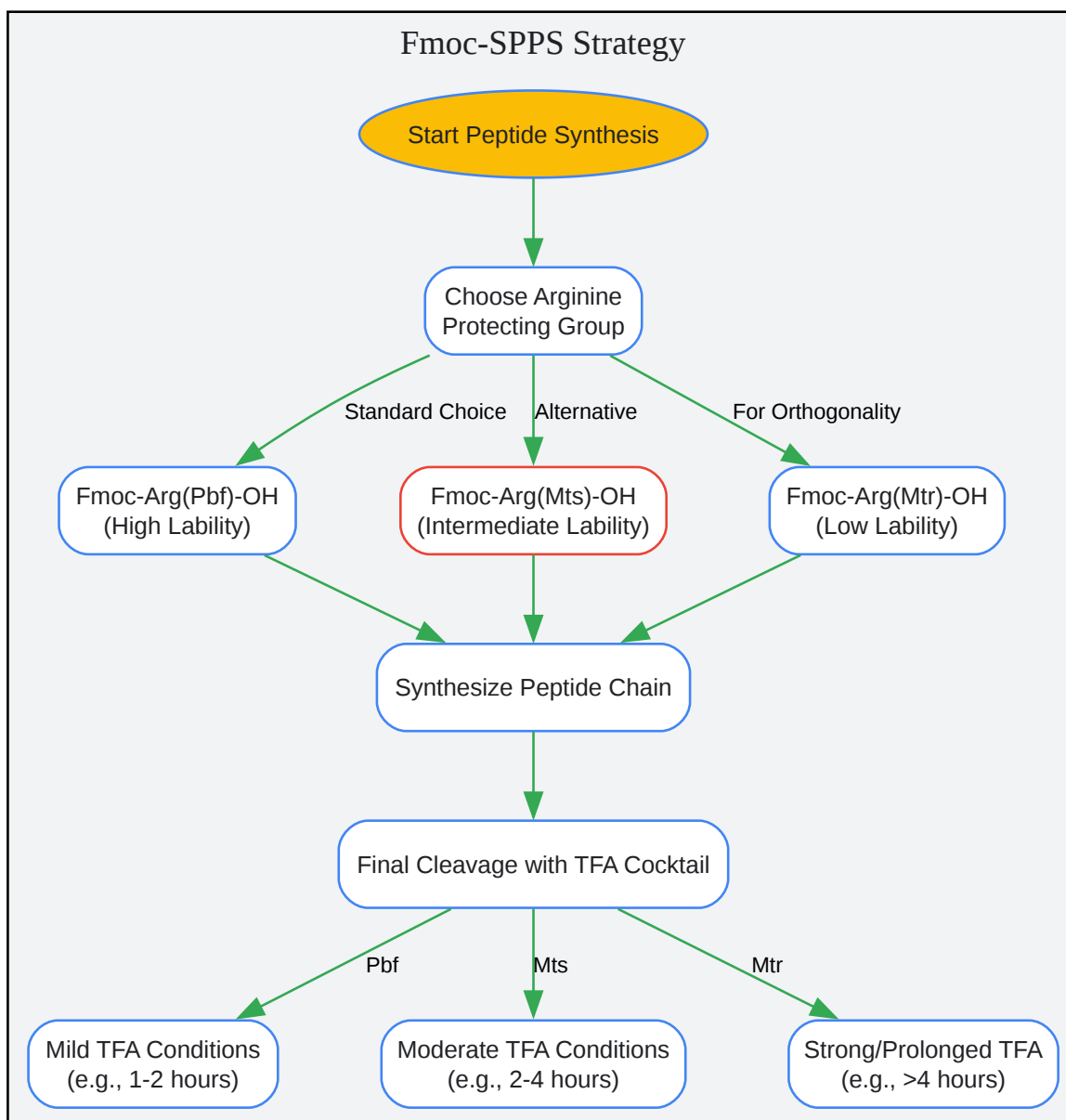
Protecting Group	Relative Deprotection Rate	Key Features
Pbf	Fastest	Most commonly used in Fmoc-SPPS due to its high lability in moderate TFA concentrations.
Pmc	Intermediate	More labile than Mtr, but can be difficult to scavenge.
Mtr	Slow	Requires prolonged treatment with strong acid for complete removal. [4]
Mts	Intermediate	More acid-labile than Tos, allowing for milder deprotection conditions or shorter cleavage times compared to Tos.
Tos	Slowest	Requires harsh cleavage conditions, typically with HF.

The relative lability of these groups generally follows the order: Pbf > Pmc > Mtr > Mts > Tos.

Logical Relationships in Arginine Protection

The decision-making process for selecting an arginine protecting group involves considering factors such as the desired cleavage conditions and the presence of other sensitive amino acids in the peptide sequence.

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Caption: Decision logic for selecting an arginine protecting group in Fmoc-SPPS.

Conclusion

Fmoc-Arg(Mts)-OH is a valuable reagent for the synthesis of arginine-containing peptides, offering an intermediate level of acid lability for its side-chain protection. While Fmoc-Arg(Pbf)-OH remains the most common choice for standard applications due to its rapid cleavage,

Fmoc-Arg(Mts)-OH provides a viable alternative, particularly in scenarios where a more robust protecting group is desired during synthesis, while still being removable under strong TFA conditions. Careful consideration of the cleavage cocktail and reaction time is essential to ensure complete deprotection and minimize side reactions, leading to the successful synthesis of the target peptide.

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